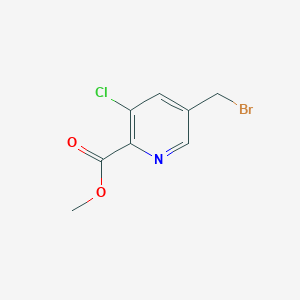
2-Pyridinecarboxylic acid, 5-(bromomethyl)-3-chloro-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(bromomethyl)-3-chloropyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromomethyl group at the 5-position, a chlorine atom at the 3-position, and a carboxylate ester group at the 2-position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(bromomethyl)-3-chloropyridine-2-carboxylate typically involves the bromination of methyl 5-methyl-3-chloropyridine-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of methyl 5-(bromomethyl)-3-chloropyridine-2-carboxylate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 5-(bromomethyl)-3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: 5-(Carboxymethyl)-3-chloropyridine-2-carboxylate.
Reduction: Methyl 5-(hydroxymethyl)-3-chloropyridine-2-carboxylate.
科学的研究の応用
Methyl 5-(bromomethyl)-3-chloropyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: It serves as a building block for the synthesis of herbicides and insecticides.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It is employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.
作用機序
The mechanism of action of methyl 5-(bromomethyl)-3-chloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target biomolecules, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- Methyl 5-(chloromethyl)-3-chloropyridine-2-carboxylate
- Methyl 5-(iodomethyl)-3-chloropyridine-2-carboxylate
- Methyl 5-(hydroxymethyl)-3-chloropyridine-2-carboxylate
Uniqueness
Methyl 5-(bromomethyl)-3-chloropyridine-2-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.
特性
CAS番号 |
1256791-46-4 |
|---|---|
分子式 |
C8H7BrClNO2 |
分子量 |
264.50 g/mol |
IUPAC名 |
methyl 5-(bromomethyl)-3-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)7-6(10)2-5(3-9)4-11-7/h2,4H,3H2,1H3 |
InChIキー |
MWIOWSSMPUBGGZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=N1)CBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


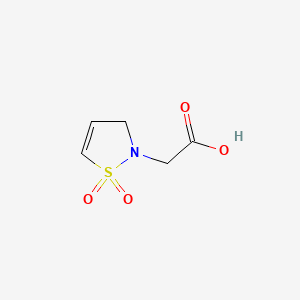
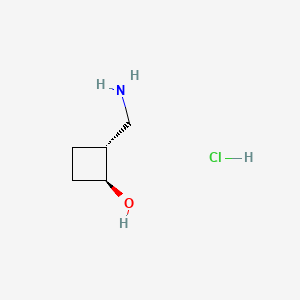
![4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid](/img/structure/B13456183.png)
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)

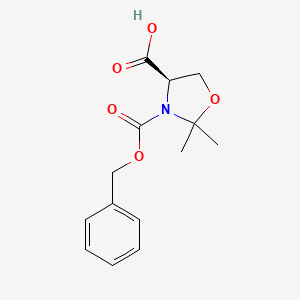
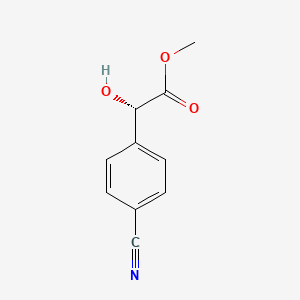
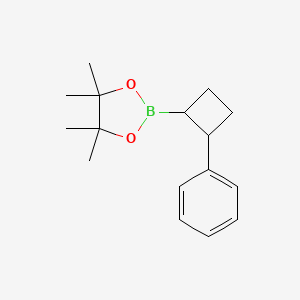
![rac-[(2R,6R)-6-ethylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13456221.png)
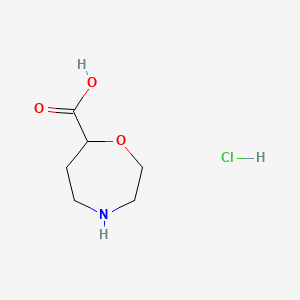
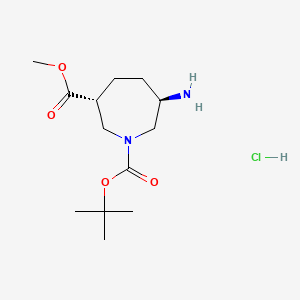
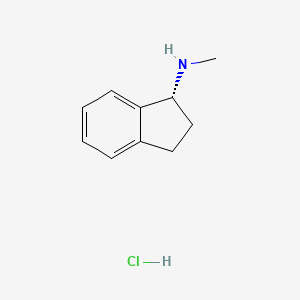
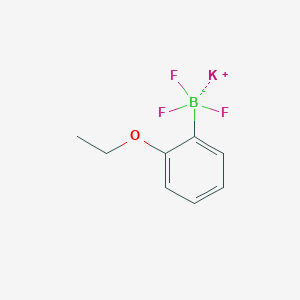
![Methyl4-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B13456257.png)
